Imidazo[1,2-b]pyridazine-3-acetic acid Imidazo[1,2-b]pyridazine-3-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18142484
InChI: InChI=1S/C8H7N3O2/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H,4H2,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Imidazo[1,2-b]pyridazine-3-acetic acid

CAS No.:

Cat. No.: VC18142484

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-b]pyridazine-3-acetic acid -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 2-imidazo[1,2-b]pyridazin-3-ylacetic acid
Standard InChI InChI=1S/C8H7N3O2/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H,4H2,(H,12,13)
Standard InChI Key QLXGNMZFPKQPSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(N2N=C1)CC(=O)O

Introduction

Structural Characteristics and Nomenclature

The core structure of imidazo[1,2-b]pyridazine-3-acetic acid consists of:

  • A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).

  • An imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) fused at the 1,2-position of the pyridazine.

  • An acetic acid group (-CH₂COOH) attached to the 3-position of the imidazole moiety.

Key Structural Features:

  • Aromaticity: The fused ring system maintains aromatic stability, enabling π-π stacking interactions in biological systems.

  • Acidic Functionality: The carboxylic acid group enhances water solubility and provides a site for salt formation or derivatization.

  • Hydrogen Bonding Capacity: Multiple nitrogen atoms and the carboxylic acid group facilitate interactions with enzymes or receptors.

Table 1: Comparative Analysis of Imidazo-Fused Heterocycles

CompoundRing SystemSubstituentBioactivity Profile
Imidazo[1,2-a]pyridine-3-acetic acidImidazo-pyridine-CH₂COOHAntimicrobial, GABA modulation
Imidazo[1,2-b]pyridazine-3-acetic acidImidazo-pyridazine-CH₂COOHHypothesized kinase inhibition
Imidazo[1,2-d]pyrimidine-5-carboxylic acidImidazo-pyrimidine-COOHAntiviral (HIV protease inhibition)

Synthetic Methodologies

While no explicit protocols for imidazo[1,2-b]pyridazine-3-acetic acid are documented, analogous synthetic strategies for imidazo-pyridazines suggest feasible routes:

Multicomponent Condensation Reactions

A proposed pathway involves the cyclocondensation of:

  • 2-Aminopyridazine (pyridazine derivative with an amino group).

  • α-Keto acids (e.g., glyoxylic acid) or α-haloketones.

  • Acetic acid derivatives (e.g., malonic acid) for side-chain introduction.

Critical Parameters:

  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).

  • Catalytic base (e.g., triethylamine) to deprotonate intermediates.

  • Temperature control (80–120°C for 6–12 hours).

Post-Functionalization Approaches

  • Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups to the pyridazine ring post-synthesis.

  • Ester Hydrolysis: Convert ester precursors (e.g., ethyl imidazo[1,2-b]pyridazine-3-acetate) to the carboxylic acid using NaOH/EtOH.

Hypothesized Biological Activities

Based on structural analogs, imidazo[1,2-b]pyridazine-3-acetic acid may exhibit:

Kinase Inhibition

The planar aromatic system could intercalate into ATP-binding pockets of kinases. For example:

  • Cyclin-Dependent Kinases (CDKs): Potential inhibition via hydrogen bonding with catalytic lysine residues.

  • JAK/STAT Pathway Modulation: Disruption of cytokine signaling implicated in inflammatory diseases.

Antimicrobial Properties

The acetic acid moiety may enhance membrane permeability, enabling activity against:

  • Gram-negative bacteria (e.g., E. coli) via porin interaction.

  • Fungal pathogens (e.g., Candida albicans) by targeting ergosterol biosynthesis.

Table 2: Theoretical Physicochemical Properties

PropertyValue (Predicted)Method
Molecular Weight206.19 g/molEmpirical formula (C₉H₈N₄O₂)
LogP (Partition Coefficient)1.2 ± 0.3ChemAxon Calculator
Water Solubility12.5 mg/mLALOGPS 2.1
pKa (Carboxylic Acid)3.8–4.2SPARC Performs

Challenges in Characterization and Optimization

Crystallographic Disorder

Fused heterocycles often exhibit crystallographic disorder, complicating X-ray diffraction analysis. Mitigation strategies include:

  • Co-crystallization with stabilizing agents (e.g., zinc ions).

  • Low-temperature data collection (100 K) to reduce thermal motion.

Metabolic Stability

The pyridazine ring may undergo rapid hepatic oxidation via cytochrome P450 enzymes (e.g., CYP3A4). Structural modifications to enhance stability:

  • Methylation at the 6-position to sterically hinder oxidation.

  • Fluorination to block reactive metabolic hotspots.

Future Research Directions

Computational Drug Design

  • Molecular Dynamics Simulations: Map binding interactions with target proteins (e.g., kinases).

  • QSAR Modeling: Correlate substituent effects with bioactivity to guide synthetic prioritization.

High-Throughput Screening

  • Fragment-Based Libraries: Screen for fragments binding to the imidazo-pyridazine core.

  • ADMET Profiling: Assess absorption, distribution, and toxicity early in development.

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